molecular formula C11H21NO3 B3108132 Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate CAS No. 1638744-95-2

Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate

Cat. No.: B3108132
CAS No.: 1638744-95-2
M. Wt: 215.29
InChI Key: IUKYKMHCKDLTJC-RKDXNWHRSA-N
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Description

Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate is a chemical compound with the molecular formula C11H21NO3 It is characterized by the presence of a tert-butyl group, a hydroxycyclohexyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl isocyanate and (1r,3r)-3-hydroxycyclohexylamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the carbamate group can undergo hydrolysis to release active compounds. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl n-[(1r,2r)-2-hydroxycyclobutyl]carbamate
  • Tert-butyl n-[(1r,3r,4r)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
  • Tert-butyl n-[(1r,3s)-3-aminocyclopentyl]carbamate

Uniqueness

Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its hydroxy group and carbamate moiety provide versatile sites for chemical modifications and interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKYKMHCKDLTJC-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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